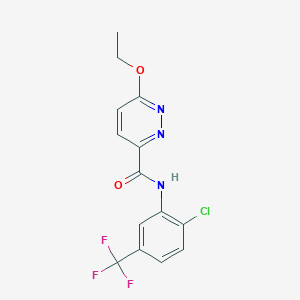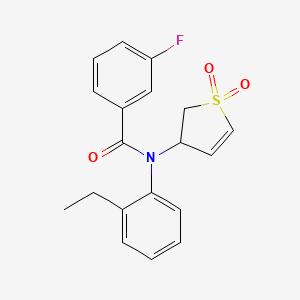
5-(2-Amino-4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Amino-4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. The compound is also known as AF-DX 384 and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
One of the primary applications of "5-(2-Amino-4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one" derivatives is in the field of antimicrobial activity. Research has shown that novel 1,2,4-triazole derivatives, including similar compounds, exhibit good to moderate antimicrobial activities against various microorganisms. For instance, a study by Bektaş et al. (2010) synthesized and tested several 1,2,4-triazole derivatives for their antimicrobial efficacy, finding some derivatives to possess significant activity (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2010). This suggests potential for these compounds in the development of new antimicrobial agents.
Anticancer Properties
Another area of research is the exploration of anticancer properties. Derivatives of "5-(2-Amino-4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one" have been synthesized and tested for their cytotoxic effects against various cancer cell lines. Hutchinson et al. (2001) devised synthetic routes to fluorinated 2-(4-aminophenyl)benzothiazoles, which demonstrated potent in vitro cytotoxicity in certain human breast cancer cell lines, highlighting their potential as antitumor agents (Hutchinson, I., Chua, M.-S., Browne, H. L., Trapani, V., Bradshaw, T. D., Westwell, A., & Stevens, M. F. G., 2001).
Photophysical Properties
The photophysical properties of triazole derivatives, closely related to "5-(2-Amino-4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one", have been studied for potential applications as fluorescent tags and sensors. Gavlik et al. (2017) reported on the synthesis of 2-aryl-5-amino-1,2,3-triazole derivatives, showcasing their bright blue fluorescence and excellent quantum yields. These properties make them suitable candidates for commercial applications in fluorescent tagging (Gavlik, K. D., Sukhorukova, E. S., Shafran, Y. M., Slepukhin, P., Benassi, E., & Belskaya, N., 2017).
Antioxidant Agents
Research into novel fluorine-substituted α-amino phosphonic acids containing 1,2,4-triazin-5-one has indicated potential antioxidant applications. Makki et al. (2018) synthesized and evaluated such compounds, discovering that the fluorinated α-amino phosphonic acids exhibit significant antioxidant activity. These findings open pathways for their use in various pharmaceutical and biochemical applications (Makki, M., Abdel-Rahman, R. M., & Alharbi, A. S., 2018).
Eigenschaften
IUPAC Name |
3-(2-amino-4-fluorophenyl)-1,4-dihydro-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4O/c9-4-1-2-5(6(10)3-4)7-11-8(14)13-12-7/h1-3H,10H2,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGYMOGDXSIYIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)C2=NNC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Amino-4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethoxy-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2738559.png)

![1-Methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one](/img/structure/B2738561.png)
![6-[4-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2738563.png)
![2-Chloro-N-[2-(1,2,4-oxadiazol-3-yl)propyl]propanamide](/img/structure/B2738564.png)
![2-[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2738566.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2738568.png)

![8A-(4-fluorophenyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one](/img/structure/B2738572.png)
![lithium(1+) ion 2-[4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2738575.png)
![N-(benzo[d]thiazol-2-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide](/img/structure/B2738577.png)


![N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzamide](/img/structure/B2738582.png)